molecular formula C18H19NO2S B188661 Isopropyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate CAS No. 74797-19-6

Isopropyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate

Cat. No. B188661
CAS RN: 74797-19-6
M. Wt: 313.4 g/mol
InChI Key: YDIWRWPZLZRROJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate, also known as etomidate, is a medication used for anesthesia induction. It was first synthesized in the 1960s and has since become a widely used drug in the medical field. In recent years, there has been a growing interest in the scientific research applications of etomidate.

Mechanism Of Action

Etomidate acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, which is an inhibitory neurotransmitter receptor in the brain. By binding to the receptor, Isopropyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate enhances the activity of GABA, leading to increased inhibition of neuronal activity and ultimately producing sedation and anesthesia.

Biochemical And Physiological Effects

Etomidate has been shown to have a number of biochemical and physiological effects. It has been found to decrease cerebral blood flow and metabolic rate, reduce cerebral oxygen consumption, and decrease intracranial pressure. It has also been shown to decrease sympathetic nervous system activity, leading to a decrease in heart rate and blood pressure.

Advantages And Limitations For Lab Experiments

Etomidate has several advantages for use in laboratory experiments. It has a rapid onset of action and a short duration of effect, making it useful for studying the effects of anesthesia and sedation on the nervous system. It also has a high degree of selectivity for the GABA receptor, making it a useful tool for investigating the role of this receptor in various physiological processes.
However, there are also some limitations to the use of Isopropyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate in laboratory experiments. It can be difficult to control the depth of anesthesia produced by Isopropyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate, and there is a risk of respiratory depression and other adverse effects at higher doses.

Future Directions

There are several potential future directions for research on Isopropyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate. One area of interest is the development of new drugs that target the GABA receptor with greater selectivity and fewer side effects than Isopropyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate. Another area of interest is the use of Isopropyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate in combination with other drugs to produce more targeted effects on the nervous system. Finally, there is ongoing research into the mechanisms underlying the effects of Isopropyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate on the nervous system, with the goal of developing new treatments for a range of neurological disorders.

Synthesis Methods

Etomidate can be synthesized through a multi-step process starting from 2-nitrobenzaldehyde. The first step involves the reduction of 2-nitrobenzaldehyde to 2-aminobenzaldehyde, which is then condensed with 2-thiophene carboxaldehyde to form 2-(2-thienyl)benzylideneamine. The final step involves the reaction of 2-(2-thienyl)benzylideneamine with isopropyl chloroformate to form Isopropyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate.

Scientific Research Applications

Etomidate has been used in scientific research to study various aspects of the nervous system, including neurotransmitter release, synaptic transmission, and receptor function. It has also been used to investigate the mechanisms underlying anesthesia and sedation.

properties

CAS RN

74797-19-6

Product Name

Isopropyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate

Molecular Formula

C18H19NO2S

Molecular Weight

313.4 g/mol

IUPAC Name

propan-2-yl N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)carbamate

InChI

InChI=1S/C18H19NO2S/c1-12(2)21-18(20)19-17-14-8-4-3-7-13(14)11-22-16-10-6-5-9-15(16)17/h3-10,12,17H,11H2,1-2H3,(H,19,20)

InChI Key

YDIWRWPZLZRROJ-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13

Canonical SMILES

CC(C)OC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13

Origin of Product

United States

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